2,6-dimethyl-N-prop-2-enylpyrimidin-4-amine
Overview
Description
“2,6-dimethyl-N-prop-2-enylpyrimidin-4-amine” is an organic compound with the molecular formula C9H13N31. It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring2.
Synthesis Analysis
The synthesis of pyrimidine derivatives typically involves reactions with amidines2. However, the specific synthesis pathway for “2,6-dimethyl-N-prop-2-enylpyrimidin-4-amine” is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a pyrimidine ring substituted with methyl groups at the 2 and 6 positions, a prop-2-enyl group attached to the nitrogen atom, and an amine group at the 4 position1.
Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the literature. However, pyrimidine derivatives can participate in a variety of reactions, including nucleophilic substitutions and electrophilic aromatic substitutions2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the literature. However, amines in general are known to be capable of forming hydrogen bonds, which can influence their physical properties3.Scientific Research Applications
Synthesis of Novel Compounds with Antimicrobial Activity
Research has focused on the synthesis of novel pyrimidine derivatives with potential antimicrobial properties. For instance, Vidhya V. Jadvani and Y. Naliapara (2021) synthesized a series of novel pyrimidine derivatives and examined their antimicrobial activity against various bacterial and fungal strains. The compounds exhibited promising results, indicating their potential as antimicrobial agents (Jadvani & Naliapara, 2021).
Development of New Synthetic Strategies
Another significant application is in the development of new synthetic strategies towards pyridine-based ligands, which are crucial in supramolecular chemistry. U. Schubert and C. Eschbaumer (1999) synthesized 2,6-bis(trimethyltin)pyridine and utilized it for Stille-type coupling procedures to prepare various pyridine derivatives, highlighting a novel approach in ligand synthesis and its potential applications in crafting supramolecular architectures (Schubert & Eschbaumer, 1999).
Exploration of Chemical Reactions for Heterocyclic Compounds
Furthermore, research has been directed towards exploring chemical reactions that yield heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. For example, the work by A. Komkov et al. (2021) on the synthesis of 4-amino-substituted pyrido[2,3-d]pyrimidin-5-one derivatives presents a novel route for creating heterocyclic compounds, demonstrating the versatility of pyrimidine chemistry in synthesizing complex molecules with potential pharmaceutical applications (Komkov et al., 2021).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the literature. It’s important to handle all chemicals with appropriate safety precautions.
Future Directions
The future directions for research on this compound are not specified in the literature. Pyrimidine derivatives are a broad class of compounds with many potential applications in fields such as medicinal chemistry and materials science.
Please note that this information is based on general knowledge about the functional groups present in the compound and does not represent a comprehensive analysis. For detailed information, specific experimental studies would be required.
properties
IUPAC Name |
2,6-dimethyl-N-prop-2-enylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-4-5-10-9-6-7(2)11-8(3)12-9/h4,6H,1,5H2,2-3H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUCGLGFKNZZTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-N-prop-2-enylpyrimidin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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